![molecular formula C14H24N2O4 B13336180 8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13336180.png)
8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid
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Overview
Description
This compound features a spirocyclic core (1,8-diazaspiro[4.5]decane) with two functional groups: a tert-butoxycarbonyl (Boc) protecting group at position 8 and a carboxylic acid at position 2. The Boc group enhances stability and modulates solubility, while the carboxylic acid enables further derivatization, making it valuable in medicinal chemistry and drug discovery . Its molecular formula is C₁₄H₂₄N₂O₄ (MW: 284.35 g/mol), and it is typically stored at 2–8°C under inert conditions due to its sensitivity to hydrolysis and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and carbon atoms within the spirocyclic core.
Coupling Reactions: It can participate in coupling reactions, such as amide bond formation, with other organic molecules.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while coupling reactions can produce various amide derivatives .
Scientific Research Applications
8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules
Mechanism of Action
The mechanism of action of 8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The spirocyclic structure contributes to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Heteroatom Substitutions
- This compound is less polar than the diaza analog, impacting its pharmacokinetic properties .
- 1,8-dioxaspiro[4.5]decane-2-carboxylic acid (C₉H₁₄O₄, MW: 186.09 g/mol): Contains two oxygen atoms in the spiro ring, resulting in a smaller, more rigid structure. Its collision cross-section (CCS) is 140.1 Ų for [M+H]⁺, suggesting distinct conformational behavior compared to nitrogen-containing analogs .
Functional Group Modifications
- 8-Benzyl 1-(tert-butyl) 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate (C₂₂H₃₃N₃O₄, MW: 403.52 g/mol): Incorporates a benzyl ester and an aminomethyl group, enhancing lipophilicity and enabling peptide coupling. The absence of a free carboxylic acid limits its use in salt formation .
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (C₁₃H₂₃N₂O₂·HCl): The hydrochloride salt form increases aqueous solubility, making it preferable for biological assays. However, the lack of a carboxylic acid group restricts its utility in conjugation reactions .
Physicochemical Properties
Biological Activity
8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid (commonly referred to as Boc-DAS) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Boc-DAS, including its chemical properties, mechanisms of action, and relevant case studies.
Boc-DAS is characterized by its spirocyclic structure, which contributes to its biological activity. The molecular formula is C14H22N2O5, with a molecular weight of approximately 282.34 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.
Property | Value |
---|---|
Molecular Formula | C14H22N2O5 |
Molecular Weight | 282.34 g/mol |
CAS Number | 937729-06-1 |
Physical State | Solid |
The biological activity of Boc-DAS primarily stems from its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with spirocyclic structures can exhibit significant activity against specific enzymes involved in metabolic pathways.
- Enzyme Inhibition : Boc-DAS has been shown to inhibit certain enzymes, potentially affecting metabolic processes related to cell growth and proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Boc-DAS against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been documented, leading to cell lysis and death.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of Boc-DAS against Staphylococcus aureus and Escherichia coli. The results indicated that Boc-DAS exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of Boc-DAS in mammalian cell lines. Results indicate that while the compound exhibits cytotoxic effects at high concentrations, it remains relatively safe at lower doses.
Q & A
Q. (Basic) What are the common synthetic routes for preparing 8-(tert-butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid, and what critical reaction parameters influence yield?
The synthesis involves multi-step routes starting with spirocyclic amine precursors. A critical step is introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water mixtures). Key parameters include:
- Temperature control (0–5°C during Boc protection to minimize side reactions).
- Stoichiometric ratios (1.2:1 Boc anhydride to amine for complete protection).
- Purification via column chromatography (EtOAc/hexane gradients).
Reported yields range from 45–65%, depending on intermediate isolation efficiency and cyclization step optimization .
Q. (Basic) What spectroscopic techniques confirm the structural integrity of this compound?
- 1H/13C NMR : Identify the spirocyclic core (δ 3.2–4.0 ppm for diaza protons) and Boc group (tert-butyl singlet at δ 1.4–1.5 ppm). Absence of carboxylic acid protons (δ ~12 ppm) indicates successful protection.
- HRMS : Confirm molecular weight within 3 ppm error (expected m/z ~340.3 for C₁₅H₂₄N₂O₄).
- 2D NMR (COSY/NOESY) : Resolve spatial relationships in the diazaspiro system to verify stereochemical integrity .
Q. (Advanced) How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
Discrepancies arise from:
- Protection strategies : Compare DMAP-catalyzed vs. traditional Boc introduction.
- Solvent effects : Test polar aprotic solvents (DMF) vs. dichloromethane in cyclization steps.
- Purification methods : Replace flash chromatography with preparative HPLC for challenging intermediates.
Controlled studies should standardize reaction conditions and quantify diastereomer ratios via chiral HPLC .
Q. (Advanced) What computational approaches predict the bioactive conformation of this compound?
- Molecular dynamics (MD) : Simulate 200 ns trajectories in explicit solvent (e.g., TIP3P water) to assess spirocycle rigidity.
- DFT optimizations : Use B3LYP/6-31G* to model electronic properties and hydrogen-bonding potential.
- Docking studies : Employ flexible receptor models (e.g., HDAC8) in AutoDock Vina to predict binding poses. Validate with X-ray crystallography where available .
Q. (Basic) What chromatographic methods optimize purification?
- Reverse-phase flash chromatography : C18 silica with 0.1% TFA in water/acetonitrile gradients removes polar impurities.
- Chiral HPLC : Chiralpak IA column (ethanol/heptane/isopropylamine, 90:10:0.1) resolves enantiomers. Monitor purity (>95%) via analytical HPLC at 254 nm .
Q. (Advanced) How does the spirocyclic architecture influence pharmacokinetics compared to linear analogs?
- Metabolic stability : The rigid structure increases microsomal t₁/₂ by 3–5× (e.g., from 1.2 to 4.7 hours in rat liver microsomes).
- Solubility : Carboxylic acid group maintains logP ~1.2, balancing lipophilicity for BBB penetration (2–3× higher than non-spiro amines) .
Q. (Advanced) What strategies mitigate racemization during functionalization?
- Low-temperature coupling : Use HATU/DIPEA at -20°C for amide bond formation.
- Mild deprotection : Replace TFA with HCl/dioxane (4 M, 0°C) to preserve stereochemistry.
- Chiral HPLC monitoring : Track enantiomeric excess (>98%) after each step .
Q. (Basic) What stability considerations are crucial for long-term storage?
- Store desiccated at -20°C under argon to prevent Boc hydrolysis.
- Aqueous solutions (pH 4–6) remain stable ≤72 hours at 4°C.
- Accelerated stability studies (40°C/75% RH, 4 weeks) show <5% degradation when protected from light .
Q. (Advanced) How do substituents on the diazaspiro core modulate biological target engagement?
- Electron-withdrawing groups at C3 enhance hydrogen bonding with kinase ATP pockets (e.g., EGFR Kd improves from 450 nM to 89 nM).
- Hammett σ plots correlate substituent effects with IC₅₀ values.
- Electrostatic potential maps guide derivatives with optimized target affinity .
Q. (Advanced) How to reconcile conflicting bioactivity data between in vitro and in vivo models?
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
- Plasma protein binding (PPB) : Use equilibrium dialysis (PPB >95% explains reduced efficacy).
- Metabolite profiling (LC-HRMS) : Identify active/inactive derivatives. Species-specific CYP450 metabolism often accounts for variability .
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-1,8-diazaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-8-6-14(7-9-16)5-4-10(15-14)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
NWSTVGZGSINDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(N2)C(=O)O)CC1 |
Origin of Product |
United States |
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